4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID
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Overview
Description
4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core, an acetyl group, a methyl group, and a benzoic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor.
Introduction of the Acetyl and Methyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Coupling with Benzoic Acid: The final step involves coupling the sulfonylated naphthofuran with benzoic acid using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.
Interfering with Cellular Processes: It can affect processes such as cell division, apoptosis, and inflammation.
Comparison with Similar Compounds
4-({3-ACETYL-2-METHYLNAPHTHO[1,2-B]FURAN-5-YL}SULFAMOYL)BENZOIC ACID can be compared with other naphthofuran derivatives and sulfonylated benzoic acids:
Naphthofuran Derivatives: Compounds such as 2,9-dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2H)-one share a similar naphthofuran core but differ in their functional groups and biological activities.
Sulfonylated Benzoic Acids: Compounds like 4-sulfamoylbenzoic acid have a similar sulfonylated benzoic acid moiety but lack the naphthofuran core, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C22H17NO6S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-[(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C22H17NO6S/c1-12(24)20-13(2)29-21-17-6-4-3-5-16(17)19(11-18(20)21)23-30(27,28)15-9-7-14(8-10-15)22(25)26/h3-11,23H,1-2H3,(H,25,26) |
InChI Key |
AUNRONFLWIUWDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C |
Origin of Product |
United States |
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